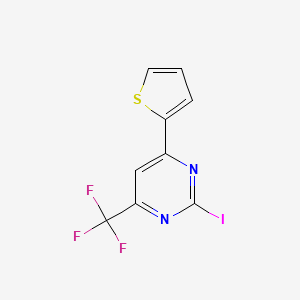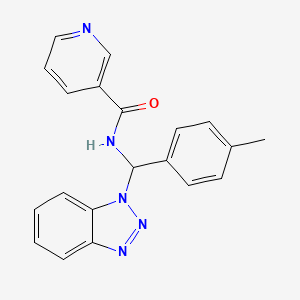
(4-hydroxy-3-methylphenyl)-methylazanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-hydroxy-3-methylphenyl)-methylazanium;sulfate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of a phenyl ring substituted with a hydroxy group and a methyl group, along with a methylazanium group and a sulfate counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-3-methylphenyl)-methylazanium;sulfate typically involves the reaction of 4-hydroxy-3-methylphenol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with sulfuric acid to obtain the sulfate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process begins with the synthesis of 4-hydroxy-3-methylphenol, followed by its reaction with methylamine. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-hydroxy-3-methylphenyl)-methylazanium;sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable catalyst and specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3-methylbenzaldehyde, while reduction can produce 4-hydroxy-3-methylphenylmethanol.
Wissenschaftliche Forschungsanwendungen
(4-hydroxy-3-methylphenyl)-methylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antiviral agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4-hydroxy-3-methylphenyl)-methylazanium;sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-hydroxy-3-methylphenyl thiocyanate
- 4-hydroxy-3-methylacetophenone
- 4-hydroxy-3-methoxybenzaldehyde
Uniqueness
(4-hydroxy-3-methylphenyl)-methylazanium;sulfate is unique due to its specific combination of functional groups and its sulfate counterion
Eigenschaften
CAS-Nummer |
35271-57-9 |
|---|---|
Molekularformel |
C16H24N2O6S |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(4-hydroxy-3-methylphenyl)-methylazanium;sulfate |
InChI |
InChI=1S/2C8H11NO.H2O4S/c2*1-6-5-7(9-2)3-4-8(6)10;1-5(2,3)4/h2*3-5,9-10H,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
BADYPBVKBVAOLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[NH2+]C)O.CC1=C(C=CC(=C1)[NH2+]C)O.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


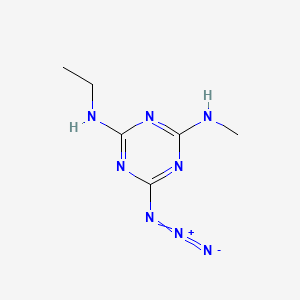
![4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)




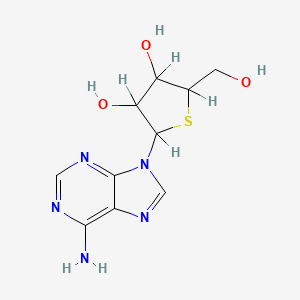
![Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium](/img/structure/B13730790.png)
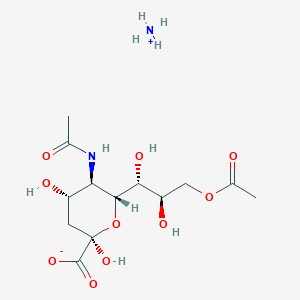
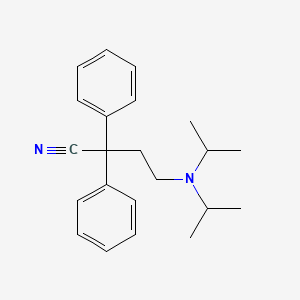
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)
